REACTION_CXSMILES
|
C([O:3][PH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])C.[CH2:12]=[O:13].Cl>>[OH:13][CH2:12][P:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[OH:3]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 110° C. by virtue of the exothermic nature of the reaction
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the termination of the reaction
|
Type
|
WAIT
|
Details
|
the mixture kept at 80° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The water and hydrochloric acid are then evaporated under vacuum
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Reaction Time |
1 h |
Name
|
hydroxymethylphenylphosphinic acid
|
Type
|
product
|
Smiles
|
OCP(O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.3 g | |
YIELD: PERCENTYIELD | 80.5% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |